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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxy-3-nitropyridine

Cat. No.: B150303 Get Quote

Technical Support Center: 5-Fluoro-2-hydroxy-3-
nitropyridine
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on avoiding common errors when handling 5-
Fluoro-2-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)
Q1: What is 5-Fluoro-2-hydroxy-3-nitropyridine and what are its primary applications?

5-Fluoro-2-hydroxy-3-nitropyridine (CAS No. 136888-20-5) is a yellow crystalline powder.[1]

It is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical

industries.[1][2] Its unique structure, featuring a fluorine atom and a nitro group, enhances its

reactivity, making it a valuable building block for synthesizing more complex, biologically active

molecules.[1] Key applications include the development of novel therapeutics, particularly

targeting bacterial infections and cancer, as well as in the formulation of herbicides and

fungicides.[1]

Q2: What are the main safety hazards associated with this compound?

5-Fluoro-2-hydroxy-3-nitropyridine is considered a hazardous substance. It is harmful if

swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[4]
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Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should always be worn when handling this compound. Work should be conducted in a

well-ventilated area or a fume hood.

Q3: How should 5-Fluoro-2-hydroxy-3-nitropyridine be stored?

It is recommended to store 5-Fluoro-2-hydroxy-3-nitropyridine in a tightly sealed container in

a cool, dry, and dark place.[5] The ideal storage temperature is between 0-8°C.[1] It should be

stored under an inert atmosphere.[5]

Q4: What are the recommended disposal procedures for this compound?

Waste containing 5-Fluoro-2-hydroxy-3-nitropyridine should be treated as hazardous

chemical waste. All waste, including the pure substance, contaminated labware, and PPE,

must be collected in clearly labeled, sealed containers. Disposal should be carried out through

a licensed hazardous waste disposal contractor in accordance with local, regional, and national

regulations.

Troubleshooting Guides
Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine
Issue 1: Low yield during the nitration of 5-fluoro-2-hydroxypyridine.

Possible Cause A: Incomplete reaction. The nitration of pyridines can be challenging due to

the electron-deficient nature of the pyridine ring. Reaction time or temperature may be

insufficient.

Solution: Ensure the reaction is heated to the recommended temperature (e.g., 85°C) for a

sufficient duration (e.g., 2 hours) as specified in the protocol. Monitor the reaction progress

using an appropriate technique like TLC or LC/MS.

Possible Cause B: Improper addition of nitrating agents. A rapid addition of the nitric

acid/sulfuric acid mixture can lead to side reactions or decomposition of the starting material.

Solution: Add the nitrating mixture slowly and dropwise while keeping the reaction mixture

cool in an ice bath to control the reaction temperature.
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Possible Cause C: Formation of side products. Nitration of pyridines can sometimes lead to

the formation of isomers or other byproducts.

Solution: Optimize the reaction conditions, such as temperature and reaction time, to favor

the formation of the desired product. Purification by filtration and washing of the precipitate

is crucial to isolate the target compound.

Issue 2: The product is a dark, oily substance instead of a yellow solid.

Possible Cause A: Presence of impurities. This could be due to residual starting material,

side products, or decomposition products.

Solution: Ensure the workup procedure is followed correctly. Pouring the reaction mixture

into ice water should precipitate the product. Thoroughly wash the filtered solid to remove

impurities. If the product remains oily, consider recrystallization from an appropriate

solvent system.

Possible Cause B: Incomplete drying. Residual solvent can make the product appear oily.

Solution: Dry the product thoroughly under vacuum.

Further Reactions with 5-Fluoro-2-hydroxy-3-
nitropyridine (e.g., Bromination)
Issue 3: The conversion of the hydroxyl group to a bromo group is incomplete.

Possible Cause A: Insufficient brominating agent. The stoichiometry of the brominating agent

(e.g., phosphorus tribromide or phosphorus oxybromide) is critical.

Solution: Use the recommended molar excess of the brominating agent. Ensure the

quality of the reagent, as some brominating agents can degrade over time.

Possible Cause B: Reaction temperature is too low. The reaction may require heating to

proceed at a reasonable rate.

Solution: Heat the reaction mixture to the specified temperature (e.g., 110°C) and maintain

it for the recommended time. Monitor the reaction to confirm the consumption of the
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starting material.

Issue 4: Difficult workup and purification of the brominated product.

Possible Cause A: Quenching the reaction too quickly or with too much water. This can be a

highly exothermic process and may lead to the formation of byproducts.

Solution: Cool the reaction mixture to room temperature and then place it in an ice bath

before slowly and carefully adding ice in portions to quench the excess brominating agent.

Be aware of potential gas evolution (HBr).

Possible Cause B: Inefficient extraction. The product may not be fully extracted from the

aqueous layer.

Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate.

Combine the organic layers and wash them sequentially with saturated sodium

bicarbonate solution (to neutralize any remaining acid), water, and brine to remove

impurities.

Quantitative Data
Property Value Source

Molecular Formula C5H3FN2O3 [1][6]

Molecular Weight 158.09 g/mol [1][6]

Appearance Yellow crystalline powder [1]

Purity ≥ 98% (HPLC) [1]

Boiling Point 249.1 ± 40.0 °C (Predicted) [5]

Density 1.55 ± 0.1 g/cm³ (Predicted) [5]

pKa 6.43 ± 0.10 (Predicted) [5]

Water Solubility Slightly soluble in water [5]

Storage Temperature 0-8°C [1]
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Experimental Protocols
1. Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

This protocol is based on the nitration of 2-hydroxy-5-fluoropyridine.

Materials:

2-hydroxy-5-fluoropyridine

Concentrated sulfuric acid

Fuming nitric acid

Ice

Procedure:

In a flask, mix 2-hydroxy-5-fluoropyridine with concentrated sulfuric acid.

Cool the mixture in an ice bath and stir.

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid

dropwise to the cooled mixture.

After the addition is complete, allow the reaction mixture to warm to room temperature.

Heat the mixture to 85°C for 2 hours.

After the reaction is complete, cool the mixture and pour it into ice water.

Collect the resulting precipitate by filtration.

Dry the solid to obtain 5-Fluoro-2-hydroxy-3-nitropyridine as a yellow solid.[5]

2. Synthesis of 2-Bromo-5-fluoro-3-nitropyridine

This protocol describes a subsequent reaction using the title compound.
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Materials:

5-Fluoro-2-hydroxy-3-nitropyridine

Phosphorus tribromide (PBr3) or Phosphorus oxybromide (POBr3)

N,N-dimethylformamide (DMF) (catalytic amount)

Ice

Ethyl acetate

Saturated sodium bicarbonate solution

Water

Brine

Anhydrous sodium sulfate

Procedure:

To 5-Fluoro-2-hydroxy-3-nitropyridine, add phosphorus tribromide and a catalytic

amount of DMF at room temperature. Add DMF carefully as gas may evolve.

After a few minutes, heat the reaction mixture to 110°C and maintain for 1-3 hours.

Monitor the reaction by LC/MS until the starting material is consumed.

Cool the reaction mixture to room temperature, then place it in an ice bath.

Slowly and carefully add ice in portions to quench the reaction. Note the evolution of HBr

gas.

Pour the resulting mixture into a beaker with more ice.

Add ethyl acetate and extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the solvent under vacuum to obtain 2-bromo-5-fluoro-3-nitropyridine as a

brown solid.

Visualizations
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Caption: Synthesis workflow for 5-Fluoro-2-hydroxy-3-nitropyridine.
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Caption: Workflow for the bromination of 5-Fluoro-2-hydroxy-3-nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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